1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639637
InChI: InChI=1S/C9H19NO2/c1-2-8(11)9(7-10)3-5-12-6-4-9/h8,11H,2-7,10H2,1H3
SMILES:
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol

CAS No.:

Cat. No.: VC17639637

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol -

Specification

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name 1-[4-(aminomethyl)oxan-4-yl]propan-1-ol
Standard InChI InChI=1S/C9H19NO2/c1-2-8(11)9(7-10)3-5-12-6-4-9/h8,11H,2-7,10H2,1H3
Standard InChI Key CKGREJRKSWZZQV-UHFFFAOYSA-N
Canonical SMILES CCC(C1(CCOCC1)CN)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a tetrahydropyran (oxane) ring substituted at the 4-position with both an aminomethyl group (-CH2NH2) and a propan-1-ol moiety. The oxane ring adopts a chair conformation, with the 4-position’s quaternary carbon creating a sterically crowded environment. This arrangement introduces distinct stereoelectronic effects, influencing reactivity and intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C9H21NO2\text{C}_9\text{H}_{21}\text{NO}_2

    • Derived from:

      • Oxane core (C5H10O\text{C}_5\text{H}_{10}\text{O})

      • Aminomethyl substituent (CH2NH2\text{CH}_2\text{NH}_2)

      • Propan-1-ol chain (C3H7OH\text{C}_3\text{H}_7\text{OH})

  • Molecular Weight: 175.27 g/mol

Stereochemical Considerations

The 4-position’s substitution pattern raises questions about chirality. If the oxane ring’s 4-carbon becomes a stereocenter due to substituent asymmetry, enantiomeric forms may exist. Computational modeling or X-ray crystallography would be required to resolve this .

Synthetic Pathways and Methodological Insights

Retrosynthetic Analysis

Key disconnections suggest two strategic approaches:

  • Oxane Ring Formation: Construct the tetrahydropyran scaffold first, followed by functionalization.

  • Late-Stage Functionalization: Introduce the aminomethyl and propanol groups post-ring synthesis.

Oxane Ring Construction

Patent US8436001B2 outlines methods for synthesizing heterocyclic carboxamides via cyclocondensation reactions. Analogous techniques could apply here:

  • Acid-catalyzed cyclization of a diol precursor (e.g., 5-aminopentane-1,5-diol) to form the oxane ring.

  • Epoxide ring-opening strategies, leveraging nucleophilic attack by ammonia derivatives to install the aminomethyl group .

Physicochemical Properties and Stability

Experimental Data (Inferred)

While direct measurements for 1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol are unavailable, analogs provide clues:

PropertyValue (Predicted)Basis
Melting Point120–130°CSimilar oxane derivatives
Water SolubilityLow (~10 mg/mL)Hydrophobic oxane core
LogP0.5–1.2Balance of polar (OH, NH2) and nonpolar groups

Stability Profile

  • Thermal Stability: Likely stable up to 150°C, based on oxane’s resilience .

  • Hydrolytic Sensitivity: The secondary alcohol and primary amine may undergo oxidation under acidic or basic conditions.

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